![molecular formula C8H6F3N3 B1457176 6-(Trifluormethyl)imidazo[1,2-a]pyridin-2-amin CAS No. 1005785-87-4](/img/structure/B1457176.png)

6-(Trifluormethyl)imidazo[1,2-a]pyridin-2-amin

Übersicht

Beschreibung

Synthesis Analysis

Imidazo[1,2-a]pyridines, such as 6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine, are synthesized using various strategies including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Molecular Structure Analysis

The InChI code for 6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine is 1S/C8H6F3N3/c9-8(10,11)5-1-2-7-13-6(12)4-14(7)3-5/h1-4H,12H2 .Physical And Chemical Properties Analysis

6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Antikrebsmittel durch PI3Kα-Hemmung

Eine der prominenten Anwendungen von Imidazo[1,2-a]pyridin-Derivaten ist ihre Rolle als Antikrebsmittel. Es wurde gezeigt, dass diese Verbindungen den Phosphatidylinositol-3-Kinase (PI3K)-Signalweg hemmen, der oft mit Tumorentstehung und schlechter Prognose verbunden ist. Insbesondere können sie in Krebszellen einen Zellzyklusarrest und Apoptose induzieren, was sie zu vielversprechenden Kandidaten für die Krebstherapie macht .

Behandlung von Brustkrebs

Imidazo[1,2-a]pyridin-Kerne gewinnen in der Pharmaindustrie zunehmend an Bedeutung, da sie eine breite Palette pharmakologischer Aktivitäten aufweisen. Derivate dieser Verbindung wurden synthetisiert und auf ihr antiproliferatives Potenzial gegen Brustkrebszellen hin untersucht. Einige Derivate haben signifikante Ergebnisse gezeigt, was auf ihr Potenzial als wirksame Behandlungen für Brustkrebs hindeutet .

Optoelektronische Geräte

Der strukturelle Rahmen von Imidazo[1,2-a]pyridin-Derivaten eignet sich für Anwendungen in der Materialwissenschaft, insbesondere bei der Entwicklung optoelektronischer Geräte. Diese Verbindungen können zur Herstellung von Sensoren, Antikrebsmitteln und Emittern für die konfokale Mikroskopie und Bildgebung verwendet werden, was ihre Vielseitigkeit in technologischen Anwendungen zeigt .

Antibakterielle und antifungale Anwendungen

Substituierte Imidazo[1,2-a]pyridine haben ein breites Spektrum biologischer Aktivität, darunter antibakterielle und antifungale Eigenschaften. Dies macht sie wertvoll für die Entwicklung neuer Medikamente zur Behandlung verschiedener bakterieller und Pilzinfektionen .

Behandlung von Herz-Kreislauf-Erkrankungen

Die Forschung hat die Verwendung von Imidazo[1,2-a]pyridin-Derivaten für die Behandlung von Herz-Kreislauf-Erkrankungen vorgeschlagen. Ihre biologische Aktivität könnte genutzt werden, um Medikamente zu entwickeln, die Herzprobleme angehen .

Therapie der Alzheimer-Krankheit

Das Potenzial von Imidazo[1,2-a]pyridin-Derivaten erstreckt sich auf neurodegenerative Erkrankungen wie Alzheimer. Studien deuten darauf hin, dass diese Verbindungen zur Herstellung von Behandlungen verwendet werden könnten, die auf die zugrunde liegenden Mechanismen der Alzheimer-Krankheit abzielen .

Tuberkulose-Medikamentenentdeckung

Imidazo[1,2-a]pyridin-Derivate wurden kritisch auf ihre Anti-TB-Eigenschaften hin untersucht. Ihre Entwicklung auf der Grundlage von Struktur-Wirkungs-Beziehungen und verschiedenen Scaffold-Hopping-Strategien hat eine Renaissance-Ära in der Forschung zur TB-Medikamentenentdeckung eingeleitet .

Safety and Hazards

The safety information for 6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine indicates that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .

Biochemische Analyse

Biochemical Properties

6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs) and calcium channel blockers . These interactions are primarily due to the compound’s ability to bind to the active sites of these enzymes, thereby modulating their activity. Additionally, 6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine can interact with GABA A receptors, influencing neurotransmission and potentially offering therapeutic benefits for neurological disorders .

Cellular Effects

The effects of 6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine on various cell types and cellular processes are profound. It has been observed to exhibit antiproliferative activity against several cancer cell lines, including human non-small cell lung cancer cells (HCC827 and A549), human neuroblastoma cells (SH-SY5Y), human erythroid and leukocyte leukemia cells (HEL), and human breast cancer cells (MCF-7) . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in cell cycle regulation and apoptosis, leading to reduced cell proliferation and increased cell death in cancer cells .

Molecular Mechanism

The molecular mechanism of action of 6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active sites of target enzymes, such as CDKs, inhibiting their activity and disrupting the cell cycle . Additionally, it can activate or inhibit various signaling pathways, leading to alterations in gene expression and cellular responses. These molecular interactions are critical for understanding the compound’s therapeutic potential and its effects on cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is generally stable under standard storage conditions, but its activity may decrease over time if not stored properly . Long-term studies have shown that prolonged exposure to 6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These temporal effects are essential for determining the compound’s efficacy and safety in therapeutic applications.

Dosage Effects in Animal Models

The effects of 6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and modulation of neurotransmission . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . These dosage-dependent effects are crucial for establishing safe and effective therapeutic regimens for potential clinical use.

Metabolic Pathways

6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are essential for its elimination from the body and can influence its pharmacokinetics and pharmacodynamics. Understanding these pathways is vital for optimizing the compound’s therapeutic potential and minimizing adverse effects .

Transport and Distribution

The transport and distribution of 6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes and accumulate in various cellular compartments, including the cytoplasm and nucleus . Its distribution is influenced by factors such as lipophilicity, molecular size, and the presence of transport proteins. These properties are critical for determining the compound’s bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of 6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine affects its activity and function. The compound can be directed to specific cellular compartments, such as the mitochondria, endoplasmic reticulum, and nucleus, through targeting signals and post-translational modifications . These localization patterns are essential for its interactions with target biomolecules and its overall biological activity. Understanding the subcellular distribution of 6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine is crucial for elucidating its mechanism of action and optimizing its therapeutic applications .

Eigenschaften

IUPAC Name |

6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N3/c9-8(10,11)5-1-2-7-13-6(12)4-14(7)3-5/h1-4H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRZCFMOOYJHJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

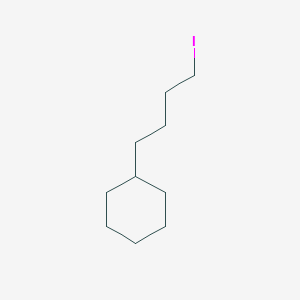

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[1-(Boc-amino)ethyl]benzoate](/img/structure/B1457095.png)

![Methyl 2-chlorobenzo[d]oxazole-6-carboxylate](/img/structure/B1457096.png)

amine](/img/structure/B1457099.png)

![N-[(3-methylphenyl)methyl]cyclobutanamine](/img/structure/B1457100.png)

![tert-Butyl 3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1457101.png)

![6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B1457115.png)